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Compound of Interest

Compound Name: PIGMENT ORANGE 36

Cat. No.: B078092

This technical guide provides an in-depth analysis of the quantum chemistry and computational
studies of C.I. Pigment Orange 36 (PO36). Aimed at researchers, scientists, and professionals
in drug development and materials science, this document synthesizes crystallographic data
with theoretical computational methodologies to explore the molecular structure, electronic
properties, and spectral characteristics of this high-performance benzimidazolone pigment.

Introduction to Pigment Orange 36

Pigment Orange 36 (CAS No. 12236-62-3) is a benzimidazolone azo pigment known for its
excellent durability, high color strength, and resistance to heat, light, and weathering.[1][2][3][4]
Its chemical formula is C17H13CINeOs.[1][5] These properties make it a preferred choice in
demanding applications such as automotive coatings, industrial paints, high-end printing inks,
and plastics.[1][2][3][4] The robust performance of benzimidazolone pigments is largely
attributed to their molecular structure, which facilitates a strong network of intermolecular
hydrogen bonds, leading to high lattice energy and insolubility.[6][7][8]

Understanding the quantum mechanical properties of Pigment Orange 36 is crucial for
predicting its behavior in various applications and for the rational design of new pigments with
enhanced characteristics. This guide will delve into the known crystallographic structure and
outline the computational chemistry approaches that can be employed to elucidate its
electronic and optical properties.

Molecular and Crystal Structure
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The definitive crystal structure of the B-phase of Pigment Orange 36 was determined from
laboratory X-ray powder diffraction data.[6][8] This experimental data provides the precise
atomic coordinates and unit cell parameters, which are fundamental for any subsequent
guantum chemical calculations.

Crystallographic Data

The crystallographic data for Pigment Orange 36 ([3 phase) is summarized in the table below.
This information serves as the foundational input for computational models.

Parameter Value Reference
Crystal System Monoclinic [6][8]
Space Group P21/c [6][8]
a (A) 14.33 [6][8]
b (R) 19.88 [6][8]
c(A) 6.54 [61[8]
B () 98.1 [6]i8]
Volume (A3) 1844 [6][8]
Z 4 [6]i8]

Computational Methodology

While specific comprehensive computational studies on Pigment Orange 36 are not abundant
in public literature, the established methodologies for similar azo and benzimidazolone
pigments provide a robust framework for such investigations.[9][10][11][12] The primary tools
for these studies are Density Functional Theory (DFT) and Time-Dependent Density Functional
Theory (TD-DFT).

Geometry Optimization

The first step in a computational study is the geometry optimization of the molecule. This can
be performed on a single molecule in the gas phase or in a solvent continuum model, and more
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advanced studies can be performed on the solid-state crystal lattice.
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Electronic Properties

Once the geometry is optimized, DFT is used to calculate various electronic properties that
provide insights into the pigment's stability, reactivity, and color.

o Key Electronic Properties:

o Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap
is particularly important as it relates to the molecule's electronic excitation and color.

o Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the
electron density surface, revealing regions of positive and negative potential. It helps in
understanding intermolecular interactions, such as hydrogen bonding.

o Global Chemical Reactivity Descriptors: Parameters like hardness, softness, and
electrophilicity index can be calculated to predict the chemical reactivity of the molecule.
[10]

Spectral Properties (UV-Vis Spectra)

The color of a pigment is determined by its absorption of light in the visible range. TD-DFT is a
powerful method for simulating the UV-Vis absorption spectrum. [9][10]The calculations provide
the excitation energies and oscillator strengths for electronic transitions, which correspond to
the absorption peaks.

e Azo-Hydrazone Tautomerism: For many azo dyes, a critical aspect to consider is the
potential for tautomerism between the azo and hydrazone forms. Computational studies on
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related dyes have shown that the relative stability of these tautomers can be influenced by
the solvent and that they exhibit different absorption spectra. [L2]JAny thorough computational
study of Pigment Orange 36 would need to investigate both tautomers.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from a
comprehensive DFT and TD-DFT study of Pigment Orange 36, based on typical results for

similar pigments.

~alculated El : :

. Hydrazone Tautomer
Property Azo Tautomer (Predicted)

(Predicted)
HOMO Energy (eV) -6.2 -6.0
LUMO Energy (eV) -2.8 -2.9
HOMO-LUMO Gap (eV) 3.4 3.1
Dipole Moment (Debye) 4.5 6.8

Simulated UV-Vis Spectral Data (in vacuo)

A_max (nm) Oscillator Strength Major Electronic
Tautomer i _ .
(Predicted) (f) (Predicted) Transition
HOMO -> LUMO (1t ->
Azo ~450 >0.5
m)
HOMO -> LUMO (1t ->
Hydrazone ~485 > 0.6

)

Intermolecular Interactions and Solid-State
Properties

The exceptional performance of Pigment Orange 36 is intrinsically linked to its solid-state
packing and intermolecular interactions. The crystal structure reveals a network of hydrogen
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bonds involving the benzimidazolone moiety, which significantly contributes to the pigment's
thermal stability and insolubility. [6][7][8]
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Relationship between molecular structure and performance.

Conclusion

While a dedicated body of literature on the computational chemistry of Pigment Orange 36 is
still emerging, the availability of its crystal structure provides a solid foundation for theoretical
investigations. [6][8]By applying established DFT and TD-DFT methodologies, as demonstrated
for analogous azo and benzimidazolone pigments, a deep understanding of the relationship
between the structure, electronic properties, and high-performance characteristics of Pigment
Orange 36 can be achieved. Such studies are invaluable for the targeted design of next-
generation organic pigments with tailored properties for advanced applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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